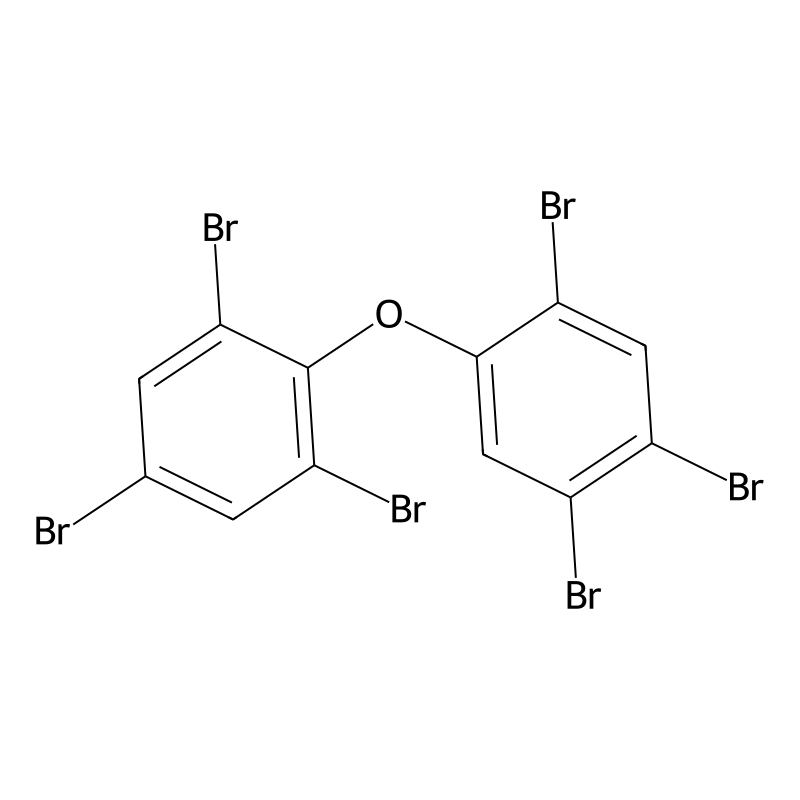

2,2',4,4',5,6'-Hexabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical use as a flame retardant:

2,2',4,4',5,6'-Hexabromodiphenyl ether, also known as BDE-154, was previously used as a flame retardant in various materials like electronics, textiles, and furniture. However, research has shown its persistence in the environment and potential negative health effects, leading to its phase-out in many countries. [Source: National Institute of Standards and Technology (NIST) - ]

Environmental persistence and bioaccumulation:

Research has identified BDE-154 as a persistent organic pollutant (POP) due to its resistance to degradation in the environment. This property allows it to accumulate in the food chain, posing potential risks to wildlife and human health. Studies have documented its presence in various environmental compartments, including soil, water, and sediments. [Source: PubChem - ]

Potential endocrine disruption:

Research suggests that BDE-154 might act as an endocrine disruptor, interfering with the normal functioning of the hormonal system. Studies have shown its ability to bind to and activate estrogen receptors, potentially leading to adverse effects on development, reproduction, and metabolism. [Source: PubChem - ]

Current research focus:

Due to its potential health and environmental concerns, BDE-154 has become a subject of ongoing research. Scientists are investigating various aspects related to the compound, including:

- Development of analytical methods for accurate detection and quantification in environmental samples and biological tissues.

- Understanding the mechanisms of its toxicity and potential health risks.

- Evaluating its degradation pathways and environmental fate.

- Developing strategies for remediation of contaminated environments.

2,2',4,4',5,6'-Hexabromodiphenyl ether is a brominated flame retardant that belongs to the class of diphenyl ethers. Its chemical formula is C₁₂H₄Br₆O, and it has a molecular weight of 643.58 g/mol. This compound features six bromine atoms attached to two aromatic rings connected by an ether bond, making it a polybrominated diphenyl ether. It is commonly referred to as BDE-154 and has significant applications in various industries due to its fire-retardant properties .

BDE-154 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to accumulate in the environment and biota. Studies suggest potential health risks associated with BDE-154 exposure, including endocrine disruption, developmental effects, and neurotoxicity.

Here are some safety concerns regarding BDE-154:

- Toxicity: Chronic exposure to BDE-154 has been linked to adverse effects in animals, and potential human health risks are being investigated.

- Environmental persistence: BDE-154 can accumulate in the food chain, posing a threat to wildlife and potentially impacting human health through consumption of contaminated food.

The chemical behavior of 2,2',4,4',5,6'-Hexabromodiphenyl ether is characterized by its stability under normal conditions but can undergo several reactions:

- Dehalogenation: Under specific conditions, such as high temperatures or in the presence of certain catalysts, this compound can lose bromine atoms, leading to the formation of less brominated diphenyl ethers.

- Photodegradation: Exposure to UV light can result in the breakdown of the compound into smaller brominated or non-brominated aromatic compounds.

- Hydrolysis: The ether bond may be susceptible to hydrolysis in the presence of strong acids or bases, although this reaction typically requires harsher conditions.

Research indicates that 2,2',4,4',5,6'-Hexabromodiphenyl ether exhibits various biological activities:

- Endocrine Disruption: This compound has been shown to interfere with endocrine systems in animal studies, potentially affecting hormone levels and reproductive health.

- Neurotoxicity: Some studies suggest neurotoxic effects in developing organisms, raising concerns about its impact on brain development and function.

- Toxicity: It has demonstrated acute toxicity in aquatic organisms and is classified as harmful to the environment, particularly affecting marine life .

The synthesis of 2,2',4,4',5,6'-Hexabromodiphenyl ether typically involves:

- Bromination of Diphenyl Ether: The primary method includes the bromination of diphenyl ether using elemental bromine or brominating agents under controlled conditions.

- Catalytic Methods: Some synthetic routes employ catalytic systems to enhance yield and selectivity towards the hexabrominated product.

- Reflux Conditions: The reaction often requires refluxing in organic solvents to ensure complete bromination and achieve the desired purity.

2,2',4,4',5,6'-Hexabromodiphenyl ether is primarily used for:

- Flame Retardants: Its main application is as a flame retardant in plastics, textiles, and electronic devices.

- Construction Materials: It is incorporated into building materials to enhance fire resistance.

- Consumer Products: Used in various consumer goods like furniture and automotive components for safety compliance.

Studies on the interactions of 2,2',4,4',5,6'-Hexabromodiphenyl ether with biological systems have revealed:

- Bioaccumulation Potential: This compound tends to accumulate in living organisms due to its lipophilic nature.

- Metabolic Pathways: Research indicates that it can undergo metabolic transformations in organisms leading to various metabolites that may also exhibit biological activity.

- Environmental Persistence: It shows persistence in environmental matrices such as soil and water, raising concerns regarding long-term exposure risks.

Several compounds are structurally similar to 2,2',4,4',5,6'-Hexabromodiphenyl ether. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,2',4,4',5-Hexabromodiphenyl Ether | C₁₂H₄Br₅O | One less bromine than BDE-154 |

| 2,2',4-Bromodiphenyl Ether | C₁₂H₉BrO | Fewer bromine substituents; lower toxicity |

| Tetrabromobisphenol A | C₁₂H₈Br₄O₂ | Used primarily as a flame retardant; different structure |

| Decabromodiphenyl Ether | C₁₂H₃Br₁₀O | More brominated; higher environmental persistence |

The uniqueness of 2,2',4,4',5,6'-Hexabromodiphenyl ether lies in its specific arrangement of bromine atoms and its particular applications in fire safety materials compared to other similar compounds. Its effectiveness as a flame retardant while posing potential health risks distinguishes it from less halogenated analogs.